Bienvenue dans la boutique en ligne BenchChem!

(S)-(+)-Imperanene

Tyrosinase Inhibition Enzyme Kinetics Norlignan SAR

Choose (S)-(+)-Imperanene for its distinct stereochemistry-dependent biological activity. This specific (S)-enantiomer is the potent aglycone core with an IC50 of 1.85 mM against tyrosinase and complete platelet aggregation inhibition, vastly outperforming glucosylated or methoxylated analogs. Avoid experimental variability by securing this precise benchmark scaffold for your medicinal chemistry and pharmacological studies.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
Cat. No. B1246086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Imperanene
Synonymsimperanene
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+/t15-/m1/s1
InChIKeyRCQPYMXHGRTMOZ-NHZBNJEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Imperanene: Core Identity and Procurement-Grade Definition for Scientific Selection


(S)-(+)-Imperanene is a naturally occurring 9-norlignan phenolic compound, structurally characterized by a β–β' bond between two phenylpropanoid units and the absence of carbon 9 from the parent lignan skeleton [1]. It is the (S)-enantiomer of the compound imperanene, originally isolated from the rhizomes of Imperata cylindrica, a plant used in traditional Chinese medicine for its anti-inflammatory and diuretic properties [2][3]. As a chiral small molecule with a well-defined absolute stereochemistry, (S)-(+)-imperanene is primarily utilized as a reference standard and a lead scaffold in medicinal chemistry, natural product research, and pharmacological studies focused on enzyme inhibition and platelet aggregation [4].

Why Generic Substitution of (S)-(+)-Imperanene Fails: The Critical Role of Chirality and Norlignan Scaffold


The assumption that any 9-norlignan or structurally related lignan can substitute for (S)-(+)-imperanene is fundamentally flawed due to profound differences in stereochemistry-dependent biological activity and structure-activity relationships (SAR). As a specific (S)-enantiomer, its interaction with chiral biological targets is distinct from its (R)-counterpart, directly impacting functional outcomes [1]. Furthermore, subtle modifications to the 9-norlignan core, such as glucosylation, methoxylation, or saturation of the double bond, result in dramatic changes in potency—for example, the activity hierarchy (S)-imperanene > O-β-D-glucopyranosyl imperanene > O-β-D-glucopyranosyl-3-methoxyl imperanene demonstrates that even minor structural changes can abolish or significantly reduce inhibitory efficacy [2]. These quantifiable differences necessitate precise selection of (S)-(+)-imperanene for experimental reproducibility and valid comparison to established literature benchmarks.

(S)-(+)-Imperanene: Quantitative Evidence of Differentiation Against Analog Compounds


Tyrosinase Inhibition Potency: (S)-(+)-Imperanene vs. Glucosylated Derivatives

(S)-(+)-Imperanene inhibits human tyrosinase isolated from HMV-II cells with an IC50 of 1.85 mM, demonstrating competitive inhibition when L-DOPA is the substrate [1]. Its inhibitory activity is superior to its naturally occurring glucosylated analogs, establishing a clear rank order of potency.

Tyrosinase Inhibition Enzyme Kinetics Norlignan SAR

Chirality-Driven Platelet Aggregation Inhibition: Absolute Requirement for (S)-Enantiomer

(S)-(+)-Imperanene, the natural enantiomer, exhibits complete inhibition of thrombin-induced rabbit platelet aggregation at a concentration of 6 × 10⁻⁴ M [1]. The (R)-enantiomer, accessible only through synthesis, is expected to have a different pharmacological profile due to the chiral nature of biological targets, although direct comparative platelet data are not available in the primary isolation report.

Platelet Aggregation Chiral Pharmacology Antithrombotic

Scaffold Advantage: 9-Norlignan vs. Dihydroguaiaretic Acid in Cytotoxicity

While not a direct comparator for (S)-(+)-imperanene itself, a closely related analog, (S)-7,8-dihydro-9'-dehydroxyimperanene, demonstrates a 4- to 6-fold higher cytotoxic activity than all stereoisomers of the structurally related lignan, dihydroguaiaretic acid (DHGA) [1]. This highlights the functional advantage conferred by the 9-norlignan scaffold over a more traditional lignan framework.

Cytotoxicity Anticancer Lead Norlignan vs. Lignan

Synthetic Accessibility: Multi-Gram Scale via Enantioselective C-H Insertion

A total synthesis of (S)-(+)-imperanene has been achieved in 12 steps from commercially available cinnamic acid, employing a key enantioselective intramolecular carbon-hydrogen insertion catalyzed by a chiral dirhodium(II) carboxamidate [1]. This methodology offers a robust and scalable alternative to isolation from natural sources, which is often low-yielding and variable.

Total Synthesis Process Chemistry Enantioselective Catalysis

High-Value Application Scenarios for (S)-(+)-Imperanene Based on Evidence


Tyrosinase Inhibition Studies in Pigmentation and Melanoma Research

As a competitive inhibitor of human tyrosinase with an IC50 of 1.85 mM, (S)-(+)-imperanene serves as a valuable tool compound for investigating melanin biosynthesis pathways in HMV-II and other melanocyte models. Its superior activity over its glucosylated congeners makes it the preferred aglycone reference for defining the core pharmacophore required for enzyme interaction. [1]

Platelet Aggregation and Antithrombotic Lead Discovery

(S)-(+)-imperanene is the specific enantiomer responsible for the platelet aggregation inhibitory activity reported from Imperata cylindrica, with complete inhibition at 6 × 10⁻⁴ M. It is essential for any follow-up studies, mechanistic investigations, or SAR campaigns aimed at developing novel antithrombotic agents based on this natural product scaffold. [2]

Medicinal Chemistry of 9-Norlignan Scaffolds for Anticancer Agents

The (S)-(+)-imperanene core represents a privileged 9-norlignan structure. Studies on close analogs demonstrate a 4- to 6-fold potency advantage over traditional lignan scaffolds like dihydroguaiaretic acid in cytotoxicity assays. (S)-(+)-Imperanene is thus a critical starting material and benchmark for medicinal chemistry programs focused on developing novel anticancer leads from norlignans. [3]

Enantioselective Synthesis and Chiral Natural Product Method Development

The established 12-step total synthesis using a catalytic enantioselective C-H insertion provides a robust platform for producing (S)-(+)-imperanene and its analogs. This compound is an ideal substrate for researchers developing new asymmetric catalytic methods or investigating the structure-activity relationships of 9-norlignans, ensuring a reliable and enantiopure supply. [4]

Quote Request

Request a Quote for (S)-(+)-Imperanene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.